

Bufrolin's Receptor Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bufrolin**

Cat. No.: **B127780**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding and functional activity of **Bufrolin**, a potent mast cell stabilizer, with other relevant compounds. The data presented herein is derived from comprehensive in vitro studies aimed at characterizing its selectivity and potential for off-target effects.

Comparative Receptor Activity

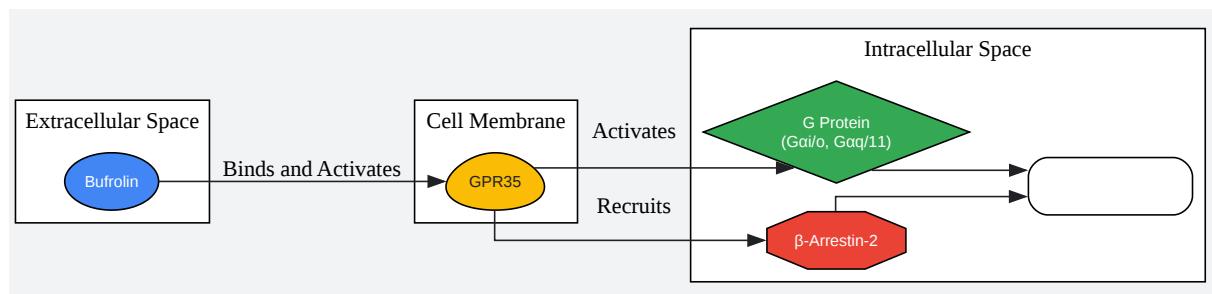
Bufrolin has been identified as a high-potency agonist of the G protein-coupled receptor GPR35.^{[1][2][3][4]} Its activity has been compared with other known mast cell stabilizers and GPR35 ligands. The following table summarizes the functional potency (EC50) of **Bufrolin** and comparator compounds at human and rat GPR35, as determined by a β -arrestin-2 interaction assay.^[1]

Compound	Human GPR35a (EC50)	Rat GPR35 (EC50)
Bufrolin	12.8 ± 0.7 nM	Potent agonist
Lodoxamide	3.6 ± 0.2 nM	Potent agonist
Zaprinast	2.6 ± 0.1 μM	Weaker agonist
Cromolyn disodium	2.98 ± 1.27 μM	-
Nedocromil sodium	0.97 ± 0.09 μM	-
Tranilast	No agonist activity	-

Data sourced from MacKenzie et al. (2014).[\[1\]](#)[\[2\]](#)

Experimental Protocols

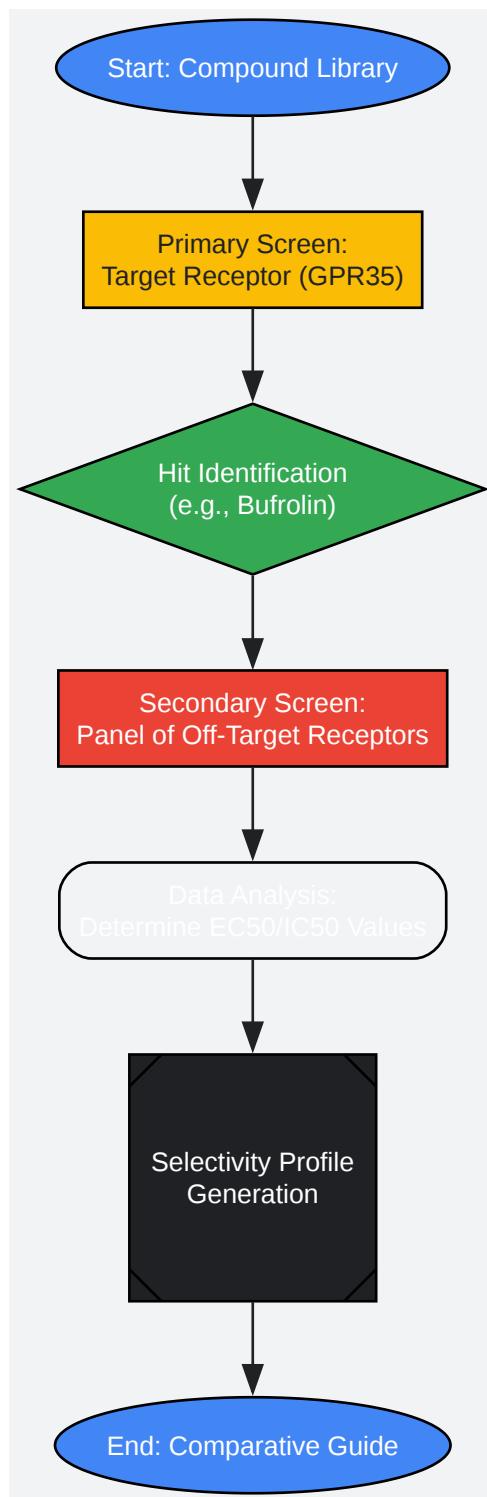
The data presented in this guide were generated using the following key experimental methodologies:


1. Cell Culture and Transfection: HEK293 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/ml penicillin, and 100 μg/ml streptomycin. For receptor expression, cells were transiently transfected with plasmids encoding human or rat GPR35 fused to a protein complementation system component (e.g., β-galactosidase fragment) and a corresponding β-arrestin-2 fusion construct.
2. β-Arrestin-2 Recruitment Assays: The functional potency of compounds was assessed by measuring their ability to induce the interaction between GPR35 and β-arrestin-2. Two primary assay formats were utilized:
 - PathHunter™ β-Arrestin Assay (DiscoveRx): This is a protein fragment complementation assay. Ligand-induced activation of GPR35 leads to the recruitment of β-arrestin-2, bringing the two fragments of β-galactosidase into proximity and generating an active enzyme. The enzyme activity, which is proportional to the receptor-β-arrestin-2 interaction, is measured using a chemiluminescent substrate.
 - Bioluminescence Resonance Energy Transfer (BRET) Assay: In this assay, GPR35 is tagged with a Renilla luciferase (Rluc) and β-arrestin-2 is tagged with a yellow fluorescent protein

(YFP). Upon agonist stimulation, the recruitment of YFP-β-arrestin-2 to Rluc-GPR35 results in energy transfer from the luciferase to the fluorescent protein, which can be detected as an increase in the BRET signal.

3. Data Analysis: Concentration-response curves were generated by plotting the assay signal against the logarithm of the agonist concentration. The EC50 values, representing the concentration of a compound that elicits 50% of the maximal response, were determined using a nonlinear regression analysis (e.g., sigmoidal dose-response) with software such as GraphPad Prism.

Visualizations


Signaling Pathway of **Bufrolin** at GPR35

[Click to download full resolution via product page](#)

Caption: **Bufrolin** activates GPR35, leading to G protein and β-arrestin-2 signaling.

Experimental Workflow for Cross-Reactivity Screening

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the cross-reactivity of test compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bufrolin's Receptor Cross-Reactivity Profile: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127780#cross-reactivity-studies-of-bufrolin-with-other-receptors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com